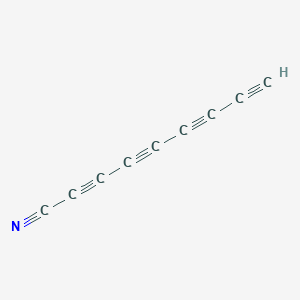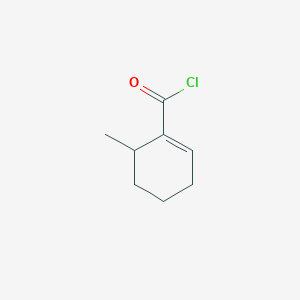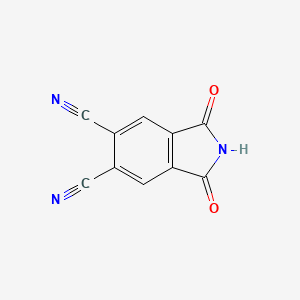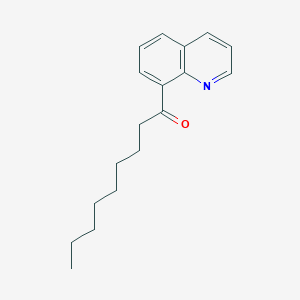
1-(Quinolin-8-YL)nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-8-YL)nonan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N The structure of this compound consists of a quinoline ring attached to a nonanone chain
Métodos De Preparación
The synthesis of 1-(Quinolin-8-YL)nonan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Synthetic Route:
Starting Materials: Aniline derivative (quinoline precursor) and a nonanone derivative.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide.
Procedure: The aniline derivative is reacted with the nonanone derivative under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and reusable catalysts, can also enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
1-(Quinolin-8-YL)nonan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the nonanone chain can lead to the formation of carboxylic acids or ketones.
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can convert the ketone group to an alcohol.
Substitution:
Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Conditions: Reactions are typically carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(Quinolin-8-YL)nonan-1-one has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex quinoline derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as an antimicrobial and antiviral agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-8-YL)nonan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors in biological systems. For example, quinoline derivatives can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription.
Molecular Targets:
Enzymes: DNA gyrase, topoisomerase, and other enzymes involved in DNA metabolism.
Receptors: Quinoline derivatives can bind to specific receptors, modulating their activity and leading to therapeutic effects
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their potent antibacterial activity.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness:
- The presence of the nonanone chain in 1-(Quinolin-8-YL)nonan-1-one provides unique chemical and biological properties.
- Its specific structure allows for distinct interactions with molecular targets, leading to potential applications in various fields .
Propiedades
Número CAS |
65826-84-8 |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-quinolin-8-ylnonan-1-one |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-13-17(20)16-12-8-10-15-11-9-14-19-18(15)16/h8-12,14H,2-7,13H2,1H3 |
Clave InChI |
BBSNCGGHEFNVAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
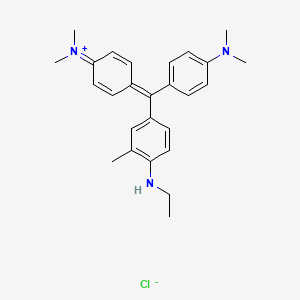
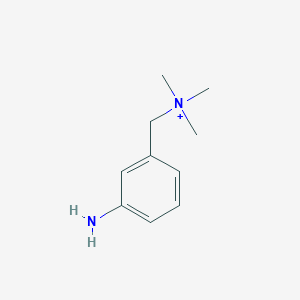
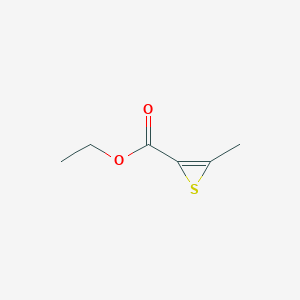

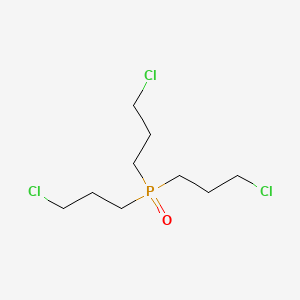
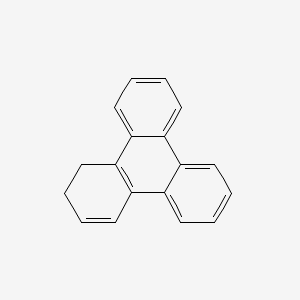
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)

